N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-16-14-19(9-12-22(16)31-3)21-15-32-24(25-21)26-23(28)18-7-10-20(11-8-18)33(29,30)27-13-5-4-6-17(27)2/h7-12,14-15,17H,4-6,13H2,1-3H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQSUHQZVSWFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C21H22N2O5S2
- Molecular Weight : 446.5 g/mol
This structure includes a thiazole ring, a sulfonamide group, and a methoxy-substituted phenyl moiety, which are significant for its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Binding : Similar to other thiazole derivatives, this compound has been shown to bind to the colchicine site on tubulin, inhibiting its polymerization. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
- Anticancer Activity : In vitro studies have demonstrated that compounds with similar structures exhibit potent anticancer activity against various cancer cell lines, including prostate and melanoma models. The ability to overcome multidrug resistance (MDR) is particularly noteworthy .
- Enzyme Inhibition : The sulfonamide group may contribute to enzyme inhibition properties, making it a candidate for further studies in enzyme-targeted therapies .
Biological Activity Data
The following table summarizes key biological activities observed for this compound and related compounds:
Case Studies
- In Vivo Efficacy : A study evaluated the efficacy of similar thiazole derivatives in human prostate cancer xenograft models. Treatment with these compounds resulted in tumor growth inhibition with minimal toxicity observed at therapeutic doses .
- Cell Line Studies : Research involving various cancer cell lines showed that compounds structurally related to this compound exhibited IC50 values in the nanomolar range, indicating high potency against tumor cells .
Comparison with Similar Compounds
Thiazole-Containing Sulfonamides
Example: 3-Methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide ( )
- Structural similarities : Both compounds feature a thiazol-2-yl group linked to a benzamide.
- Key differences: The target compound’s thiazole is substituted with a 4-methoxy-3-methylphenyl group, whereas the analog has a 4-phenoxyphenyl substituent. The sulfonamide group in the target compound is replaced by a methoxybenzamide in the analog.
Sulfonamide Derivatives with Triazole Cores
Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ( )
- Structural similarities : Both classes incorporate sulfonamide-linked aromatic systems.
- Key differences :
- The triazole-thione core in the analogs contrasts with the thiazole ring in the target compound.
- The target’s 2-methylpiperidine sulfonyl group is absent in triazole analogs, which instead feature halophenyl substituents.
- Implications : Thiazoles generally exhibit higher metabolic stability compared to triazoles due to reduced susceptibility to oxidative degradation .
Methoxyphenyl Sulfonamides
Example : N-(4-Methoxyphenyl)benzenesulfonamide ( )
- Structural similarities : Both compounds include a methoxyphenyl group attached to a sulfonamide.
- Key differences :
- The target compound has a 3-methyl substituent adjacent to the methoxy group, which is absent in the simpler analog.
- The analog lacks the thiazole-benzamide framework.
- Implications : The additional methyl group in the target compound may enhance lipophilicity (logP) and influence crystal packing, as seen in related sulfonamide structures .
Piperidine Sulfonyl Derivatives
Example : N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide ( )
- Structural similarities : Both incorporate sulfonamide-linked piperazine/piperidine groups.
- Key differences :
- The target uses a 2-methylpiperidine, while the analog employs a 4-ethylpiperazine.
- The analog’s thiophene sulfonamide contrasts with the target’s benzamide-thiazole system.
- Implications : Piperidine derivatives typically exhibit lower basicity (pKa) than piperazines, affecting protonation states under physiological conditions .
Data Table: Structural and Functional Comparisons
Preparation Methods
Bromination of 4-Methoxy-3-Methylacetophenone
The thiazole ring is constructed via the Hantzsch thiazole synthesis, requiring an α-bromo ketone intermediate.
Cyclization with Thiourea
The α-bromo ketone reacts with thiourea to form the thiazole ring.
- Procedure :
Mechanistic Insight :
Thiourea acts as a sulfur and nitrogen donor, facilitating cyclization through nucleophilic substitution and subsequent dehydration.
Preparation of 4-((2-Methylpiperidin-1-yl)Sulfonyl)Benzoic Acid
Sulfonation of Methyl Benzoate
Sulfonation introduces the sulfonic acid group at the para position.
Conversion to Sulfonyl Chloride
The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅).
Amination with 2-Methylpiperidine
The sulfonyl chloride reacts with 2-methylpiperidine to form the sulfonamide.
- Procedure :
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid.
- Procedure :
Amide Coupling
Activation of Benzoic Acid
The carboxylic acid is converted to an acid chloride for nucleophilic acyl substitution.
Coupling with Thiazole Amine
The acid chloride reacts with 4-(4-methoxy-3-methylphenyl)thiazol-2-amine.
- Procedure :
- A solution of 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride (1 equiv) and thiazole amine (1 equiv) in dichloromethane (DCM) is stirred with pyridine (2 equiv) at 0°C for 1 hour, then at 25°C for 12 hours.
- The crude product is purified via recrystallization from ethyl acetate/hexane (yield: 65–70%).
Optimization and Challenges
Regioselectivity in Thiazole Formation
Sulfonylation Efficiency
Amide Coupling Side Reactions
- Issue : Hydrolysis of acid chloride in humid conditions.
- Solution : Use of molecular sieves and inert atmosphere (N₂) stabilizes the intermediate.
Analytical Characterization
Key spectral data for the final compound:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, Thiazole-H), 7.32 (d, J = 8.8 Hz, 1H, Ar-H), 6.95 (d, J = 8.8 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.20–3.10 (m, 2H, Piperidine-H), 2.95–2.85 (m, 2H, Piperidine-H), 2.45 (s, 3H, CH₃), 1.65–1.50 (m, 6H, Piperidine-H).
- LC-MS (ESI+) : m/z 512.2 [M+H]⁺.
Q & A
Q. What are the primary synthetic routes for preparing this compound, and what reaction conditions optimize yield?
The synthesis involves multi-step organic reactions, including:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux (e.g., ethanol, 80°C, 12 hours) .
- Sulfonylation : Reaction of 4-(chlorosulfonyl)benzoyl chloride with 2-methylpiperidine in dichloromethane at 0–5°C .
- Coupling reactions : Amide bond formation via EDC/HOBt-mediated coupling of intermediates in anhydrous DMF .
Key considerations : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps and monitor pH during workup to prevent decomposition.
Q. What spectroscopic methods are most effective for structural characterization?
- NMR : ¹H/¹³C NMR to confirm thiazole ring protons (δ 7.2–8.1 ppm), sulfonyl group (δ 3.1–3.5 ppm for piperidine CH₂), and methoxy substituents (δ 3.8 ppm) .
- HRMS : Confirm molecular ion peak ([M+H]⁺) with <5 ppm error .
- IR : Sulfonamide S=O stretches (1150–1350 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
Q. How can initial biological screening be designed to evaluate anticancer activity?
- In vitro assays :
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
- Dose-response curves (1–100 µM) to calculate IC₅₀.
- Control compounds : Compare with cisplatin or doxorubicin to benchmark potency .
Advanced Research Questions
Q. How can synthetic yield be optimized using experimental design (DoE)?
-
Factors to vary : Temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) .
-
Response surface methodology (RSM) : Use a central composite design to model interactions. For example:
Factor Low High Temp (°C) 60 90 Catalyst (mol%) 2 4 Solvent DMF THF -
Outcome : Prioritize temperature (most significant factor) and switch to DMF for higher polarity .
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Potential causes : Cell line heterogeneity, assay protocols (e.g., serum concentration), or batch purity.
- Mitigation strategies :
- Validate purity via HPLC (>95%) .
- Standardize assay conditions (e.g., 10% FBS, 37°C, 5% CO₂) .
- Compare with structural analogs (Table 1) to identify substituent-dependent trends .
Q. Table 1: Comparative IC₅₀ Values of Analogous Compounds
| Compound | Substituent | IC₅₀ (µM) | Target |
|---|---|---|---|
| Target compound | 2-methylpiperidine sulfonyl | 12.3 ± 1.5 | HeLa |
| Analog A | Morpholine sulfonyl | 18.7 ± 2.1 | MCF-7 |
| Analog B | Piperazine sulfonyl | 9.8 ± 0.9 | A549 |
| Source: Adapted from |
Q. What strategies guide structure-activity relationship (SAR) analysis for this compound?
- Modify key groups :
- Sulfonyl moiety : Replace 2-methylpiperidine with morpholine or piperazine to alter hydrophobicity .
- Methoxy group : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
- Assay readouts : Measure changes in cytotoxicity, solubility (logP), and metabolic stability (microsomal t₁/₂) .
Q. How to investigate the mechanism of action using advanced biochemical methods?
- Molecular docking : Simulate binding to tubulin (PDB: 1SA0) or topoisomerase II (PDB: 1ZXM) using AutoDock Vina .
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR2) via radiometric assays (³²P-ATP) .
- Apoptosis markers : Western blot for caspase-3/9 cleavage and PARP degradation .
Methodological Notes
- Data reproducibility : Document reaction conditions (e.g., humidity, stirring rate) and raw spectra in supplementary files.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
